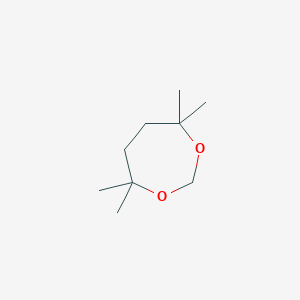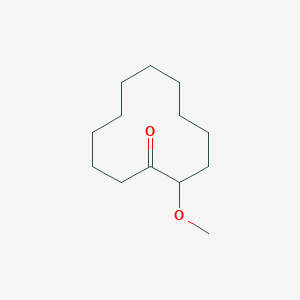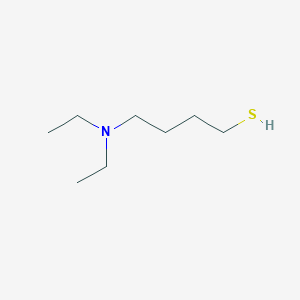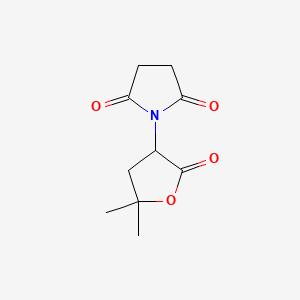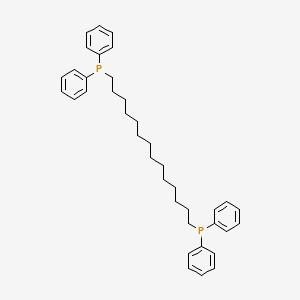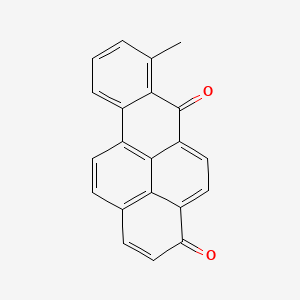![molecular formula C12H14ClNO3S B14431643 N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide CAS No. 82314-86-1](/img/no-structure.png)
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is a chemical compound with the molecular formula C12H14ClNO3S. It is an amide derivative, characterized by the presence of a sulfonyl group attached to a chlorinated ethene moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide typically involves the reaction of 2-chloroethenesulfonyl chloride with 2,4-dimethylaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems helps in maintaining consistent reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The chlorine atom in the ethene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- N-[5-(2-Chloroethenesulfonyl)-2-methoxyphenyl]acetamide
- N-(5-Chloro-2-methoxyphenyl)-2-(2,4,5-trichlorophenoxy)acetamide
Uniqueness
N-[5-(2-Chloroethenesulfonyl)-2,4-dimethylphenyl]acetamide is unique due to the presence of both a sulfonyl group and a chlorinated ethene moiety, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
| 82314-86-1 | |
Fórmula molecular |
C12H14ClNO3S |
Peso molecular |
287.76 g/mol |
Nombre IUPAC |
N-[5-(2-chloroethenylsulfonyl)-2,4-dimethylphenyl]acetamide |
InChI |
InChI=1S/C12H14ClNO3S/c1-8-6-9(2)12(18(16,17)5-4-13)7-11(8)14-10(3)15/h4-7H,1-3H3,(H,14,15) |
Clave InChI |
SRZKEKHNEPVCGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1NC(=O)C)S(=O)(=O)C=CCl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


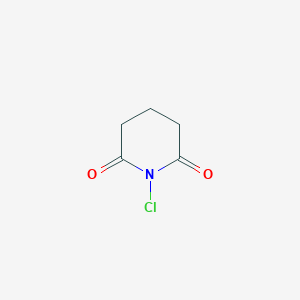
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
